Bromo(3-oxo-1,3-diphenylpropyl)propanedinitrile
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Overview
Description
Bromo(3-oxo-1,3-diphenylpropyl)propanedinitrile is a complex organic compound characterized by its unique structure, which includes a bromine atom, a ketone group, and two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(3-oxo-1,3-diphenylpropyl)propanedinitrile typically involves the reaction of chalcones with malononitrile. The process includes multiple steps, starting with the formation of 2-aryl-3-aroyl-1,1-dicyanopropanes, which are then brominated to yield the desired compound . The reaction conditions often require the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial setting to minimize the impact of chemical processes.
Chemical Reactions Analysis
Types of Reactions
Bromo(3-oxo-1,3-diphenylpropyl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
Bromo(3-oxo-1,3-diphenylpropyl)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new pharmaceuticals.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Bromo(3-oxo-1,3-diphenylpropyl)propanedinitrile involves its interaction with molecular targets through its functional groups. The bromine atom and ketone group play crucial roles in these interactions, facilitating binding to specific enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-1,3-diphenylpropyl)malonic acids: These compounds share a similar core structure but differ in their functional groups, leading to different chemical properties and applications.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research contexts.
Uniqueness
Bromo(3-oxo-1,3-diphenylpropyl)propanedinitrile is unique due to its combination of a bromine atom, ketone group, and phenyl rings, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2-bromo-2-(3-oxo-1,3-diphenylpropyl)propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O/c19-18(12-20,13-21)16(14-7-3-1-4-8-14)11-17(22)15-9-5-2-6-10-15/h1-10,16H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBJCLHLYWLQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)(C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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